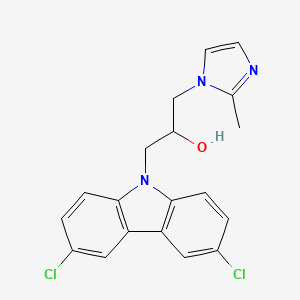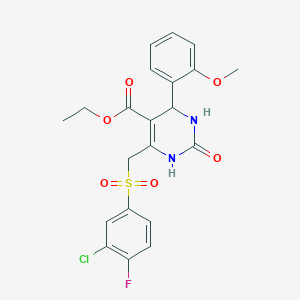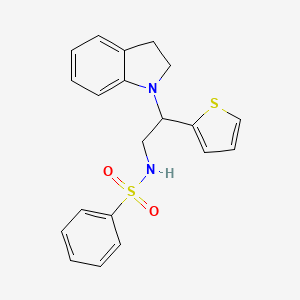
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, also known as SU6656, is a synthetic compound that has been extensively studied for its potential use in cancer research. It belongs to the class of small molecule inhibitors that target protein kinases, enzymes that play a crucial role in cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives have been recognized for their antiviral properties. Compounds with an indole nucleus, like our subject compound, can be synthesized and tested for inhibitory activity against various viruses. For instance, derivatives have shown effectiveness against influenza A and Coxsackie B4 virus, indicating potential for broader antiviral applications .
Anti-inflammatory Properties
The indole scaffold is present in many synthetic drug molecules that exhibit anti-inflammatory effects. By binding with high affinity to multiple receptors, indole-based compounds can be developed to treat inflammatory conditions. This suggests that our compound could be explored for its efficacy in reducing inflammation .
Anticancer Activity
Indole derivatives are also known for their anticancer activities. The structural complexity of indole allows for high-affinity binding to cancer cell receptors, providing a pathway for the development of new anticancer agents. Research into the specific anticancer potential of our compound could yield promising results .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is well-documented. They can be effective against a range of microbial pathogens. Given the broad-spectrum biological activities of indole compounds, our subject compound could be a candidate for developing new antimicrobial drugs .
Antitubercular Potential
Indole derivatives have shown significant activity against Mycobacterium tuberculosis. Novel indole-based compounds have been synthesized and screened for their in vitro antimycobacterial activity, with some derivatives showing high activity levels. This indicates that our compound could be valuable in the fight against tuberculosis .
Antidiabetic Applications
The indole nucleus is found in compounds that exhibit antidiabetic properties. By influencing various biological pathways, these compounds can be used to manage diabetes. The potential of our compound to act as an antidiabetic agent is an area ripe for exploration .
Antimalarial Activity
Indole derivatives have been utilized in the development of antimalarial drugs. Their ability to interfere with the life cycle of malaria-causing parasites makes them suitable candidates for antimalarial therapy. Investigating the antimalarial efficacy of our compound could contribute to combating this disease .
Anticholinesterase Effects
Compounds containing the indole moiety have been associated with anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. The exploration of our compound for its anticholinesterase activity could lead to advancements in neurodegenerative disease treatments .
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,17-8-2-1-3-9-17)21-15-19(20-11-6-14-25-20)22-13-12-16-7-4-5-10-18(16)22/h1-11,14,19,21H,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXWFKAQZVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

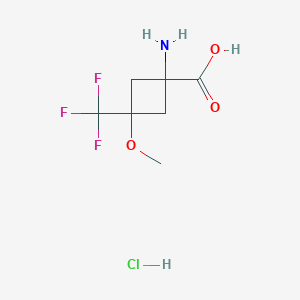

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)

![2-(4-chlorophenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2974239.png)


![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
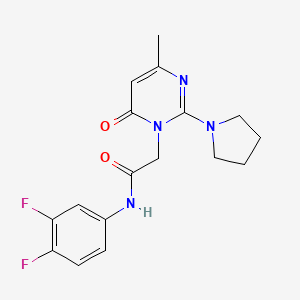
![Methyl 2-amino-7,7-difluorospiro[3.5]nonane-2-carboxylate hcl](/img/structure/B2974251.png)
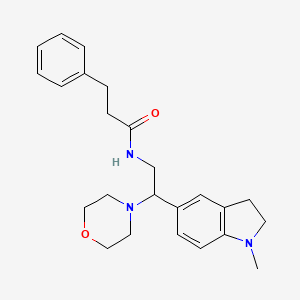
![1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
